molecular formula C19H19NO3 B303371 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate

1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate

Cat. No. B303371
M. Wt: 309.4 g/mol
InChI Key: UPQAHSRLTOVTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate is a chemical compound that belongs to the class of azetidinones. It is a synthetic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves the inhibition of bacterial cell wall synthesis. It also exhibits antifungal activity by inhibiting the fungal cell membrane synthesis. Additionally, it has been found to inhibit viral replication by blocking the viral RNA polymerase activity.
Biochemical and Physiological Effects:
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit significant antiviral activity against various viruses. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate in lab experiments include its broad-spectrum antibacterial, antifungal, and antiviral activities. It also exhibits significant anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate include further studies to determine its safety and efficacy in humans. It also includes studies to determine its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine its mechanism of action and to develop more potent derivatives of the compound.

Synthesis Methods

The synthesis of 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves the condensation of 4-methylbenzaldehyde with benzylamine in the presence of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final product.

Scientific Research Applications

1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. It has also been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

[1-benzyl-2-(4-methylphenyl)-4-oxoazetidin-3-yl] acetate

InChI

InChI=1S/C19H19NO3/c1-13-8-10-16(11-9-13)17-18(23-14(2)21)19(22)20(17)12-15-6-4-3-5-7-15/h3-11,17-18H,12H2,1-2H3

InChI Key

UPQAHSRLTOVTQV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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